N-((6-phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide - 2320267-90-9

N-((6-phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide

Catalog Number: EVT-3072193
CAS Number: 2320267-90-9
Molecular Formula: C20H19N3OS
Molecular Weight: 349.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 4-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine []

  • Compound Description: This compound features a pyrimidine ring core substituted with a phenyl group and a 1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl group at positions 6 and 4 respectively. It also has an amine group at position 2 of the pyrimidine ring. The crystal structure of this compound has been studied, revealing the presence of intra- and intermolecular hydrogen bonds and π-π interactions that contribute to its stability and crystal packing. Density functional theory (DFT) calculations have also been performed to optimize its molecular geometry and analyze its electronic properties. []
  • Relevance: This compound shares a significant structural similarity with N-((6-Phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide due to the presence of a 6-phenylpyrimidin-4-yl moiety in both structures. []

2. N-((6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino)propanamide []

  • Compound Description: This molecule contains a quinoline ring system with bromine and methoxy substituents. It is further substituted at position 3 with an (phenyl)methylamine group, where the amine is connected to a propanamide chain bearing an (1-adamantyl) and a dimethylamino group. The crystal structure of this compound was determined by X-ray diffraction and compared to DFT calculations. The compound exhibits anti-Mycobacterium phlei 1180 activity. []
  • Relevance: While this compound belongs to a different chemical class than N-((6-Phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide, it serves as an example of a molecule with a propanamide moiety that has been studied for its biological activity. []

3. 4-(4-Fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine (PPA5) []

  • Compound Description: PPA5 is a derivative of N-phenylpyrimidin-2-amine (PPA) with a 4-fluorophenyl group at position 4 and a 4-nitrophenyl group attached to the amine of the pyrimidin-2-amine core. It exhibits anti-cancer properties, specifically inhibiting cell viability and inducing cell cycle arrest at the G2/M phase. []
  • Relevance: PPA5 and N-((6-Phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide both share the core structure of a phenylpyrimidin-amine, making them structurally related within this chemical class. []

4. 4-((4-(4-Fluorophenyl)pyrimidin-2-yl)amino)-3-methoxy-N-methyl-benzamide (PPA13) []

  • Compound Description: PPA13, another N-phenylpyrimidin-2-amine (PPA) derivative, possesses a 4-fluorophenyl group at position 4 of the pyrimidine ring and a 3-methoxy-N-methyl-benzamide group attached to the amine. It demonstrates potent anti-cancer activity by significantly inhibiting cell viability and causing cell cycle arrest at the G2/M phase. []
  • Relevance: Similar to PPA5, the presence of the phenylpyrimidin-amine core structure in both PPA13 and N-((6-Phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide signifies their structural relationship. []

**5. 4-((4-(4-Fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA14) ** []

  • Compound Description: PPA14 is an N-phenylpyrimidin-2-amine (PPA) derivative characterized by a 4-fluorophenyl group at position 4 of the pyrimidine and a benzenesulfonamide substituent on the amine. It displays strong anti-cancer effects, effectively inhibiting cell viability and leading to cell cycle arrest at the G2/M phase. When used in combination with radiation therapy, PPA14 significantly reduced clonogenic survival of cancer cells. []
  • Relevance: The shared phenylpyrimidin-amine core structure between PPA14 and N-((6-Phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide confirms their structural relatedness within this specific chemical class. []

**6. 4-((4-(2-Chlorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA15) ** []

  • Compound Description: PPA15, a potent pan-CDK inhibitor and N-phenylpyrimidin-2-amine (PPA) derivative, features a 2-chlorophenyl group at position 4 of the pyrimidine and a benzenesulfonamide group attached to the amine. It exhibits significant anti-cancer activity, considerably reducing cell viability, increasing the sub-G1 cell population, and increasing cyclin B1 and phosphorylated CDK1 levels. PPA15 showed synergistic effects with radiation, reducing clonogenic survival, and effectively suppressed tumor growth in mice, highlighting its potential as a promising treatment option for cancer, particularly in combination with radiotherapy. []
  • Relevance: The common phenylpyrimidin-amine core structure found in both PPA15 and N-((6-Phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide underscores their structural connection within this particular chemical class. []

**7. 4-((4-(2-Chlorophenyl)pyrimidin-2-yl)amino)-N-methylbenzamide (PPA17) ** []

  • Compound Description: PPA17, another N-phenylpyrimidin-2-amine (PPA) derivative, has a 2-chlorophenyl group at position 4 of the pyrimidine and an N-methylbenzamide substituent on the amine. It exhibits notable anti-cancer properties, significantly decreasing cell viability and inducing cell cycle arrest at the G2/M phase. []
  • Relevance: The shared phenylpyrimidin-amine core structure in both PPA17 and N-((6-Phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide highlights their structural relatedness. []

8. N-Ethyl-3-hydroxy-2-phenyl-N-(piridin-4-yl-methyl)propanamide (Tropicamide) []

  • Compound Description: Tropicamide is a pharmaceutical compound primarily used in ophthalmology as a mydriatic and cycloplegic agent. Its distribution in rats after intragastric administration has been studied. []
  • Relevance: While structurally different from N-((6-Phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide, Tropicamide exemplifies a biologically active molecule containing a propanamide moiety. []

**9. 2-(4-Isobutylphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide (Comp-I) ** []

  • Compound Description: Comp-I, a coumarin derivative, demonstrated significant neuropharmacological properties in a study using albino mice. These properties included anti-convulsant, anxiolytic, skeletal muscle relaxant, and analgesic effects. It also decreased spontaneous motor activity and elevated serum GABA levels. []
  • Relevance: Though structurally distinct from N-((6-Phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide, Comp-I serves as an example of a biologically active molecule with a propanamide structure. []

**10. 2-(2-(2,6-Dichlorophenylamino)phenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide (Comp-II) ** []

  • Compound Description: Comp-II, another coumarin derivative, exhibited notable neuropharmacological activities in a study using albino mice. These activities included anti-convulsant, anxiolytic, skeletal muscle relaxant, and analgesic effects. Additionally, Comp-II reduced spontaneous motor activity and increased serum GABA levels, indicating its potential therapeutic value for CNS disorders. []
  • Relevance: Despite its structural dissimilarity to N-((6-Phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide, Comp-II serves as an example of a biologically active molecule incorporating a propanamide moiety. []

**11. 2-(1-(4-Chlorobenzoyl)-6-methoxy-2-methyl-1H-indol-3-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide (Comp-III) ** []

  • Compound Description: Comp-III, a coumarin derivative, demonstrated significant neuropharmacological properties in a study using albino mice, including anti-convulsant, anxiolytic, skeletal muscle relaxant, and analgesic effects. It also caused a reduction in spontaneous motor activity and an elevation in serum GABA levels. These findings highlight its potential therapeutic benefits for CNS disorders. []
  • Relevance: While structurally different from N-((6-Phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide, Comp-III serves as an example of a propanamide-containing molecule that exhibits biological activity. []

12. N-(2-Furylmethyl)-3-[(2S,5aS,8aR)-1-methyl-5-oxodecahydropyrrolo[3,2-E][1,4]diazepin-2-yl]propanamide []

  • Compound Description: This compound was identified as one of the bioactive compounds present in the red algae Eucheuma denticulatum extract using LCMS-MS analysis. []
  • Relevance: This compound shares the propanamide structural motif with N-((6-Phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide, indicating a degree of structural similarity. []

13. N- {2 - [((2S) -3 - {[1- (4-chlorobenzyl) piperidin-4-yl] amino} -2-hydroxy-2-methylpropyl) oxy] -4-hydroxyphenyl} acetamide []

  • Compound Description: This compound, or a pharmaceutically acceptable salt thereof, represents a first active ingredient within a pharmaceutical product designed for treating respiratory diseases, particularly chronic obstructive pulmonary disease (COPD) and asthma, when combined with a glucocorticosteroid as a second active ingredient. []
  • Relevance: This compound illustrates a molecule containing both amide and phenyl groups, similar to N-((6-Phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide, even though their core structures differ. []

14. N- {5-chloro-2 - [((2S) -3 - [[1- (4-chlorobenzyl) piperidin-4-yl] amino} -2-hydroxy-2-methylpropyl) oxy] -4-hydroxyphenyl} acetamide []

  • Compound Description: This compound is a potential active ingredient for treating respiratory diseases like COPD and asthma, particularly when combined with a glucocorticosteroid. []
  • Relevance: Similar to N-((6-Phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide, this compound contains both amide and phenyl moieties, although their core structures are different. []

15. N- {5-chloro-2 - [((2S) -3 - {[1- (4-chlorobenzyl) piperidin-4-yl] amino} -2-hydroxypropyl) oxy] -4-hydroxyphenyl} acetamide []

  • Compound Description: This compound represents a potential therapeutic option for respiratory diseases such as COPD and asthma, especially when administered in combination with a glucocorticosteroid. []
  • Relevance: This compound, like N-((6-Phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide, contains both amide and phenyl groups, although their core structures differ. []

16. N- {5-chloro-2 - [((2S) -3 - {[1- (4-chlorobenzyl) piperidin-4-yl] amino} -2-hydroxypropyl) oxy] -4-hydroxyphenyl} propaneamide []

  • Compound Description: This compound presents a potential treatment option for respiratory diseases such as COPD and asthma when used alongside a glucocorticosteroid. []
  • Relevance: This compound and N-((6-Phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide share the presence of both a propanamide and a phenyl group, although their overall structures are different. []

17. N- {5-chloro-2 - [((2S) -3 - {[1- (4-chlorobenzyl) piperidin-4-yl] amino} -2-hydroxy-2-methylpropyl) oxy] -4-hydroxyphenyl} propanamide []

  • Compound Description: This compound holds potential as a treatment for respiratory diseases like COPD and asthma, particularly when combined with a glucocorticosteroid. []
  • Relevance: Sharing the presence of both a propanamide and a phenyl group with N-((6-Phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide, this compound exhibits structural similarity despite their distinct core structures. []

18. N,N-Dimethyl-2-[5'-(pyridin-2''-yl)-1',3',4'-thiadiazol-2'-ylthio]ethylamine []

  • Compound Description: This compound and its related analogs, synthesized as potential phleomycin amplifiers, exhibited mediocre enhancement of phleomycin-G activity against Escherichia coli in vitro, limiting their therapeutic potential. []
  • Relevance: This compound and N-((6-Phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide both share a structural motif that includes an alkyl chain connected to a thioether group. []

Properties

CAS Number

2320267-90-9

Product Name

N-((6-phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide

IUPAC Name

N-[(6-phenylpyrimidin-4-yl)methyl]-3-phenylsulfanylpropanamide

Molecular Formula

C20H19N3OS

Molecular Weight

349.45

InChI

InChI=1S/C20H19N3OS/c24-20(11-12-25-18-9-5-2-6-10-18)21-14-17-13-19(23-15-22-17)16-7-3-1-4-8-16/h1-10,13,15H,11-12,14H2,(H,21,24)

InChI Key

JQHXDCSBRSFVNZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC=NC(=C2)CNC(=O)CCSC3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.